molecular formula C18H15BrN2O2S B2545884 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034395-72-5

2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2545884
CAS RN: 2034395-72-5
M. Wt: 403.29
InChI Key: JQXAGSYZFOEJJA-UHFFFAOYSA-N
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Description

The compound 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex molecule that likely exhibits a range of interactions due to its heterocyclic and aromatic components. While none of the provided papers directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, as seen in the synthesis of related pyridine and benzamide derivatives . For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall yield . This suggests that the synthesis of our target compound may also be complex and require careful optimization to improve yields.

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of similar compounds . For instance, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined using these methods, providing detailed information about bond lengths, angles, and torsion angles . These techniques could be applied to our target compound to gain a detailed understanding of its structure.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from studies on bromination kinetics and the influence of substituents on reaction rates . For example, the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophen showed that the relative rates of bromination are influenced by the position of the substituents . This information could be useful in predicting the reactivity of the bromo and methoxy groups in our target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be deduced from experimental and theoretical studies. For instance, the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, and its electronic properties were calculated using DFT . These methods could be used to predict the properties of our target compound, such as its potential biological activity or electronic characteristics.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with bromine and methoxy groups often focuses on their synthesis and potential as intermediates for further chemical reactions. For example, Fan et al. (2007) discussed the regioselective bromination of a stable synthetic bacteriochlorin, highlighting the potential for creating functional derivatives for various applications (Fan, D., Taniguchi, M., & Lindsey, J., 2007). Similarly, the study by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides indicates the biological relevance of brominated compounds (Xu, N., Fan, X., Yan, X., Li, X., Niu, R., & Tseng, C., 2003).

Potential Applications

The presence of bromine and methoxy groups in a compound can suggest potential applications in medicinal chemistry, materials science, and as intermediates for more complex chemical syntheses. The study by Hirokawa et al. (2000) on the synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist showcases the use of brominated and methoxylated compounds in drug development (Hirokawa, Y., Horikawa, T., & Kato, S., 2000). Another study by Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, indicating the role of such compounds in photodynamic therapy (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing bromo groups can be hazardous and require careful handling .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be studied for potential applications in pharmaceuticals, materials science, or as an intermediate in organic synthesis .

properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-14-2-3-16(19)15(9-14)18(22)21-10-12-4-6-20-17(8-12)13-5-7-24-11-13/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXAGSYZFOEJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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